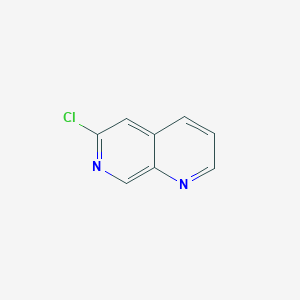
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine
Vue d'ensemble
Description
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nickel(II) and Copper(II) Complexes Formation
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine has been utilized in the formation of Nickel(II) and Copper(II) complexes. The ligands formed by condensation with pyridine-2-carboxaldehyde readily yielded complexes with Cu(II) and Ni(II), demonstrating the role of such compounds in coordination chemistry and metal complex formation (Chattopadhyay et al., 2006).
Antiviral Activity
The compound's derivatives have shown promising results in inhibiting retrovirus replication in cell culture. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication, highlighting the potential of these compounds in antiviral therapies (Hocková et al., 2003).
Structural Analysis
The compound has been a subject of interest in structural chemistry. For example, X-ray crystal structure analysis has been conducted on similar derivatives, providing insights into the molecular geometry and bonding characteristics of such compounds (Cetina et al., 2004).
Fluorescent Chemosensor Development
This compound derivatives have been used in the development of fluorescent chemosensors. These sensors are capable of acting as “off–on” fluorescent switchers for acids, indicating their potential use in chemical sensing applications (Wang et al., 2008).
Biologically Active Conversion
The compound and its derivatives have been studied in the context of biologically active conversion. An enzyme from rat liver has been identified that catalyzes the conversion of N6-cyclopropyl-PMEDAP to biologically active PMEG, indicating the biological significance of these compounds (Schinkmanová et al., 2006).
Antibacterial Activity
Some derivatives of the compound have been synthesized with notable antibacterial activities. They have been found to effectively inhibit the growth of E. coli and S. aureus, and even show efficacy in a mice model of bacteremia. This highlights the compound's potential in developing new antibacterial agents (Fan et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine is the cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activities . The compound’s interaction with CDKs results in changes in the cell cycle and transcription regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by CDKs . These include pathways involved in cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . The downstream effects of these pathways are crucial for cell proliferation and survival .
Pharmacokinetics
The compound’s impact on bioavailability is likely significant, given its potent inhibitory activity on cdks .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDKs, leading to changes in cell cycle and transcription regulation . This can result in the suppression of cell proliferation, particularly in cancer cells .
Analyse Biochimique
Biochemical Properties
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of CDKs by this compound can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDKs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, resulting in cell cycle arrest. Furthermore, this compound has been shown to induce changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These findings suggest that this compound can be used for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the kidneys . The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound is transported across cell membranes by specific transporters and can bind to plasma proteins, affecting its distribution and accumulation in tissues . The localization of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the nucleus, where it interacts with CDKs and other nuclear proteins . The targeting of this compound to specific subcellular compartments can be mediated by targeting signals or post-translational modifications . These interactions can influence the compound’s ability to modulate cell cycle progression and induce apoptosis .
Propriétés
IUPAC Name |
2-cyclopropyl-6-N-methyl-4-N-pentylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-4-5-8-15-12-9-11(14-2)16-13(17-12)10-6-7-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRABRJQQBDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


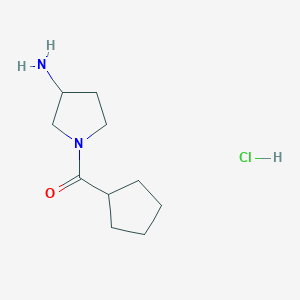
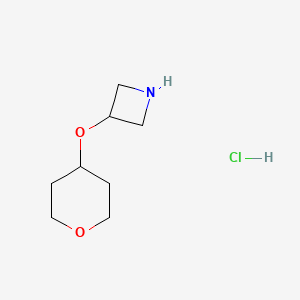
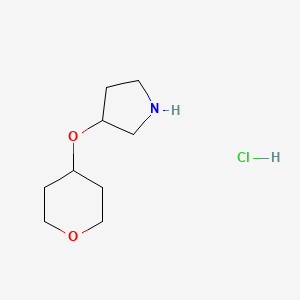



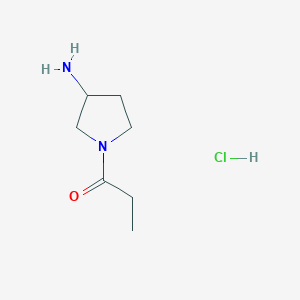
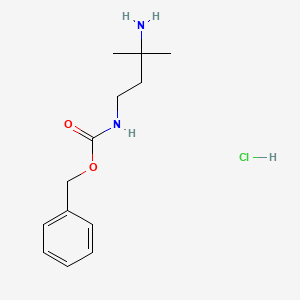
![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)
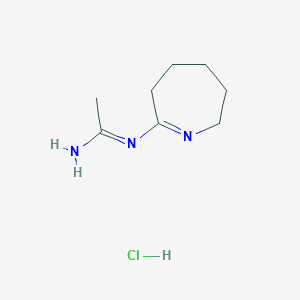
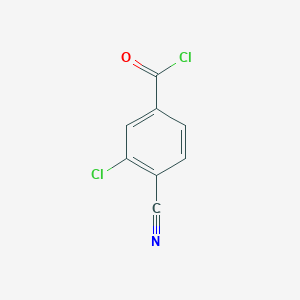
![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
